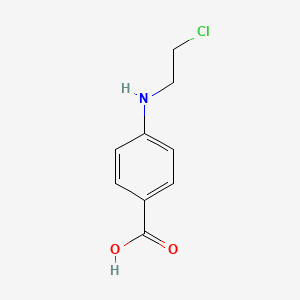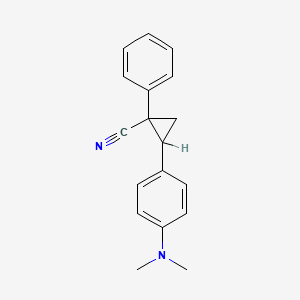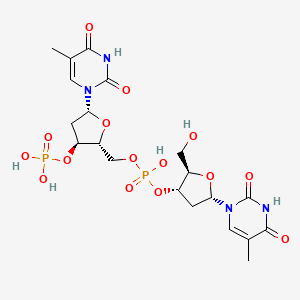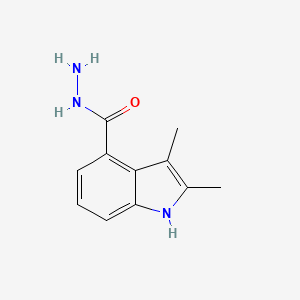
Peroxide, acetyl 3-chlorobenzoyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Peroxide, acetyl 3-chlorobenzoyl, is an organic peroxide compound known for its strong oxidizing properties. It is used in various chemical reactions and industrial applications due to its ability to generate free radicals. This compound is particularly significant in organic synthesis and polymer chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of peroxide, acetyl 3-chlorobenzoyl, typically involves the reaction of 3-chlorobenzoyl chloride with hydrogen peroxide in the presence of a base. The reaction is carried out under controlled temperature conditions to prevent decomposition. For example, a mixture of 3-chlorobenzoyl chloride, hydrogen peroxide, and a base such as sodium hydroxide is stirred at low temperatures to yield the desired peroxide compound .
Industrial Production Methods
Industrial production of this compound, follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
Peroxide, acetyl 3-chlorobenzoyl, undergoes various chemical reactions, including:
Oxidation: It acts as an oxidizing agent in organic synthesis, converting alcohols to ketones or aldehydes.
Reduction: Under specific conditions, it can be reduced to its corresponding alcohol.
Substitution: It can participate in nucleophilic substitution reactions, where the peroxide group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound, include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield ketones or aldehydes, while substitution reactions can produce various substituted benzoyl compounds .
Aplicaciones Científicas De Investigación
Peroxide, acetyl 3-chlorobenzoyl, has several scientific research applications:
Chemistry: It is used as an initiator in polymerization reactions, helping to form polymers with specific properties.
Biology: It serves as a probe in studying oxidative stress and its effects on biological systems.
Medicine: It is investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: It is employed in the synthesis of fine chemicals and as a bleaching agent in the textile industry
Mecanismo De Acción
The mechanism of action of peroxide, acetyl 3-chlorobenzoyl, involves the generation of free radicals. Upon decomposition, it produces reactive oxygen species (ROS) that can initiate various chemical reactions. These ROS interact with molecular targets such as DNA, proteins, and lipids, leading to oxidative modifications. The pathways involved include the formation of peroxyl radicals and subsequent reactions with cellular components .
Comparación Con Compuestos Similares
Similar Compounds
Benzoyl peroxide: A widely used organic peroxide with similar oxidizing properties.
Acetyl peroxide: Another peroxide compound used in organic synthesis.
3-Chloroperoxybenzoic acid: A related compound with strong oxidizing capabilities.
Uniqueness
Peroxide, acetyl 3-chlorobenzoyl, is unique due to its specific reactivity and stability under certain conditions. It offers a balance between reactivity and safety, making it suitable for various applications where other peroxides might be too reactive or unstable .
Propiedades
Número CAS |
777-05-9 |
|---|---|
Fórmula molecular |
C9H7ClO4 |
Peso molecular |
214.60 g/mol |
Nombre IUPAC |
acetyl 3-chlorobenzenecarboperoxoate |
InChI |
InChI=1S/C9H7ClO4/c1-6(11)13-14-9(12)7-3-2-4-8(10)5-7/h2-5H,1H3 |
Clave InChI |
XYEVNRMZKVBYDB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OOC(=O)C1=CC(=CC=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-{2-[(Oxiran-2-yl)methoxy]phenyl}-6-oxabicyclo[3.1.0]hexane](/img/structure/B14742900.png)


![1-(3-Hydroxypropyl)-1-[(5-nitrofuran-2-yl)methylideneamino]urea](/img/structure/B14742929.png)






